2,6-Dimethyl-4-n-propoxybenzoyl chloride
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Overview
Description
2,6-Dimethyl-4-n-propoxybenzoyl chloride is an organic compound with the molecular formula C12H15ClO2. It is a derivative of benzoyl chloride, featuring two methyl groups at the 2 and 6 positions and a propoxy group at the 4 position. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6-Dimethyl-4-n-propoxybenzoyl chloride can be synthesized through the reaction of 2,6-dimethyl-4-n-propoxybenzoic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the benzoic acid derivative is treated with thionyl chloride, resulting in the formation of the corresponding benzoyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of advanced equipment and controlled environments to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-4-n-propoxybenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: The compound can hydrolyze in the presence of water, forming 2,6-dimethyl-4-n-propoxybenzoic acid and hydrochloric acid.
Reduction: It can be reduced to the corresponding alcohol under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.
Hydrolysis: Water or aqueous solutions of bases like sodium hydroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
Substitution: Products include substituted benzoyl derivatives.
Hydrolysis: The major product is 2,6-dimethyl-4-n-propoxybenzoic acid.
Reduction: The major product is the corresponding alcohol.
Scientific Research Applications
2,6-Dimethyl-4-n-propoxybenzoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the modification of biomolecules for research purposes.
Medicine: The compound may be involved in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-4-n-propoxybenzoyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylbenzoyl chloride: Lacks the propoxy group at the 4 position.
4-n-Propoxybenzoyl chloride: Lacks the methyl groups at the 2 and 6 positions.
Benzoyl chloride: The parent compound without any substituents.
Uniqueness
2,6-Dimethyl-4-n-propoxybenzoyl chloride is unique due to the presence of both methyl groups and the propoxy group, which influence its reactivity and applications. The combination of these substituents makes it a valuable intermediate in organic synthesis and various research applications.
Properties
IUPAC Name |
2,6-dimethyl-4-propoxybenzoyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO2/c1-4-5-15-10-6-8(2)11(12(13)14)9(3)7-10/h6-7H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULEPDYFCGAHXNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC(=C(C(=C1)C)C(=O)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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